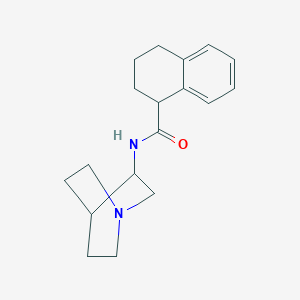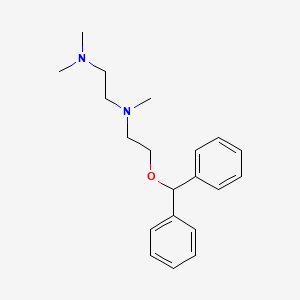
N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine
Overview
Description
“N-(2-(Diphenylmethoxy)ethyl)-N,N’,N’-trimethylethane-1,2-diamine” is a chemical compound that is also known as diphenhydramine . It is a first-generation H1 receptor antihistamine used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .
Synthesis Analysis
The synthesis of this compound involves several steps. The first stage involves the reaction of trichlorophosphine with 2-(diphenylmethoxy)acetic acid . This reaction involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them .Molecular Structure Analysis
The most stable structure of the compound was analyzed by employing Density Functional Theory (DFT) at different functional such as B3LYP, PBEPBE, TPSSTPSS and IEF-PCM (Freebase) and Cationic (B3LYP, IEF-PCM)/ 6–311++G (d,p) basis set level . The Potential Energy Scan (PES) analysis has been employed to investigate the conformational preference of the title molecule .Chemical Reactions Analysis
The mechanism of formation of N-methyl-2-(diphenylphosphoryl)acetamide was studied by DFT . The first stage, the reaction of trichlorophosphine with 2-(diphenylmethoxy)acetic acid, involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them .Physical And Chemical Properties Analysis
The molecular weight of the compound is 255.3547 g/mol . The compound is also known to have a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Chromatographic Analysis
Dimenhydrinate impurity D is used in the development of chromatographic methods for the simultaneous analysis of dimenhydrinate, cinnarizine, and their toxic impurities . The method provides better quality for chromatographic separation using minimal effort and resources .
Toxicity Profiling
The toxicity profile of Dimenhydrinate impurity D has been studied extensively. It has been reported that benzophenone (BZP), a precursor of dimenhydrinate, is the most toxic impurity . This impurity is carcinogenic, estrogenic, and can cause hepatocellular necrosis .
Pharmaceutical Formulation Analysis
Dimenhydrinate impurity D is used in the analysis of pharmaceutical formulations. A TLC-densitometric method was developed for the separation and simultaneous quantitation of dimenhydrinate, cinnarizine, and their toxic impurities .
Spectrophotometric Analysis
Spectrophotometric methods have been developed and validated for the determination of a mixture of dimenhydrinate and cinnarizine in the presence of cinnarizine impurity . These methods are accurate, sensitive, and time-saving .
Environmental Impact Assessment
The environmental impact of methods involving Dimenhydrinate impurity D has been evaluated using the National Environmental Method Index (NEMI), Analytical Eco-Scale, and Green Analytical Procedure Index (GAPI) metrics . The results revealed the green environmental impact of the developed method .
Forced Degradation Studies
The process for the recognition and quantification of Dimenhydrinate impurities in finished products was evolved using forced degradation studies . This helps in understanding the stability of the drug and its impurities under different conditions .
Mechanism of Action
Target of Action
Dimenhydrinate impurity D, also known as N-(2-(Diphenylmethoxy)ethyl)-N,N’,N’-trimethylethane-1,2-diamine, primarily targets H1 histamine receptors and adenosine receptors . These receptors play a crucial role in the body’s response to inflammation and relaxation of smooth muscles .
Mode of Action
The compound’s interaction with its targets results in significant changes. The antagonism of H1 histamine receptors in the vestibular system is thought to produce the antiemetic properties of dimenhydrinate . On the other hand, the excitatory effects are thought to be produced by 8-chlorotheophylline’s adenosine receptor blockade .
Biochemical Pathways
The affected pathways primarily involve the histamine and adenosine pathways. By blocking the H1 histamine receptors, dimenhydrinate impurity D reduces disturbances to equilibrium . The blockade of adenosine receptors by 8-chlorotheophylline may produce excitation, reducing the drowsiness produced by diphenhydramine .
Pharmacokinetics
It is known that the compound is slightly soluble in water and freely soluble in ethanol , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of dimenhydrinate impurity D’s action primarily involve the reduction of disturbances to equilibrium and the potential reduction of drowsiness . In large doses, dimenhydrinate has been shown to cause a “high” characterized by hallucinations, excitement, incoordination, and disorientation .
Action Environment
The action, efficacy, and stability of dimenhydrinate impurity D can be influenced by various environmental factors. For instance, the compound’s solubility in water and ethanol may affect its absorption and distribution within the body . .
Future Directions
Research into the properties and potential applications of “N-(2-(Diphenylmethoxy)ethyl)-N,N’,N’-trimethylethane-1,2-diamine” and similar compounds is ongoing . For example, analogs of the compound are being studied for their affinity and selectivity for the dopamine transporter . This research could lead to the development of new therapeutic agents for a variety of conditions.
properties
IUPAC Name |
N'-(2-benzhydryloxyethyl)-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-21(2)14-15-22(3)16-17-23-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCBHWUCVDSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176638 | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
CAS RN |
2212-35-3 | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(DIPHENYLMETHOXY)ETHYL)-N,N',N'-TRIMETHYLETHANE-1,2-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1163CNGQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



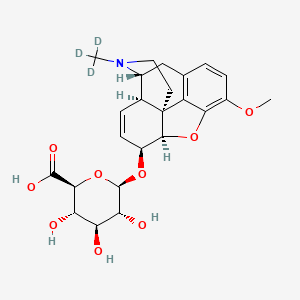
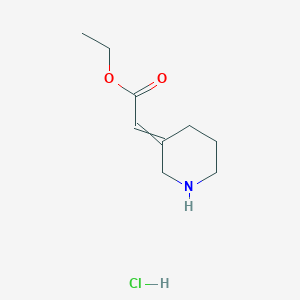


![(4R)-2,2-Dimethyl-4beta,5alpha-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphinomethyl]-1,3-dioxolane](/img/structure/B3325740.png)

![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)
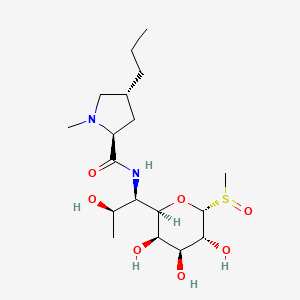

![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)
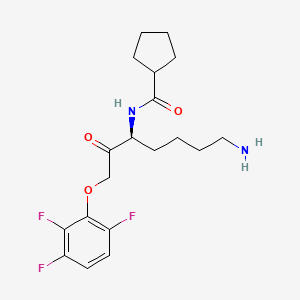
![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)
